molecular formula C19H14ClN3O2 B6129683 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline

Cat. No.: B6129683
M. Wt: 351.8 g/mol
InChI Key: LKVNAJZTCZQTKY-UHFFFAOYSA-N
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Description

4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structural features, which include a quinoline core substituted with an oxadiazole ring and a chlorinated methoxyphenyl group

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2/c1-11-9-14(13-5-3-4-6-16(13)21-11)18-22-19(25-23-18)15-10-12(20)7-8-17(15)24-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNAJZTCZQTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step often starts with the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Substitution on the Quinoline Core: The quinoline core is synthesized separately, usually through a Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent in the presence of a catalyst.

    Coupling of the Two Fragments: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole derivative reacts with a halogenated quinoline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and are typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medical research, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with specific biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and cancer.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.

Mechanism of Action

The mechanism by which 4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline
  • **4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethylquinoline
  • **4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-phenylquinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the chloro substituent on the phenyl ring, combined with the oxadiazole and quinoline moieties, provides a distinctive set of properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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